![molecular formula C15H19N3O B1324895 4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine CAS No. 902836-36-6](/img/structure/B1324895.png)

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

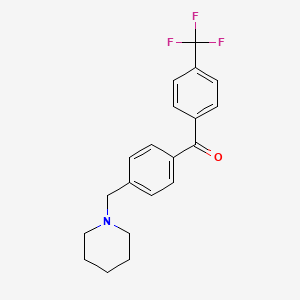

“4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine” is a compound with the molecular formula C15H19N3O . It has a molecular weight of 257.33 g/mol . The compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group .

Molecular Structure Analysis

The InChI string for this compound isInChI=1S/C15H19N3O/c1-19-15-4-2-12 (3-5-15)13-10-17-18 (11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 . The Canonical SMILES string is COC1=CC=C (C=C1)C2=CN (N=C2)C3CCNCC3 . These strings provide a textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

The compound has a topological polar surface area of 39.1 Ų . It has a XLogP3-AA value of 1.9, indicating its partition coefficient between octanol and water . This value gives an idea about the compound’s solubility in water and lipids, which is crucial for its absorption and distribution within the body. The compound has a rotatable bond count of 3 , which can influence its bioavailability.Wissenschaftliche Forschungsanwendungen

1. Medical Imaging Applications

- Positron Emission Tomography (PET) Radiotracers : Compounds like N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide ([18F] NIDA-42033) have been synthesized and evaluated as potential PET radiotracers for studying CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

- Cerebral Cannabinoid Receptor Imaging : Derivatives such as 1-(2,4-dichlorophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxamide have shown promise as ligands for PET imaging of CB1 receptors, offering better binding affinity and lower lipophilicity than existing compounds (Fan et al., 2006).

2. Pharmacological Applications

- Anticholinesterase Agents : Studies have synthesized and evaluated pyrazoline derivatives as new anticholinesterase agents, which are important for treating neurodegenerative disorders. Piperidine derivatives, in particular, showed effectiveness against cholinesterases (Altıntop, 2020).

- Anticonvulsant Properties : Derivatives like 1-(4-Methoxyphenyl)-5-{2-[4-(4-Methoxyphenyl)Piperazine-1-Yl]-2-Oxoethyl}-1,5-Dihydro-4H-Pyrazolo[3,4-D]Pyridine-4-One have been investigated for their potent anticonvulsant activity and sedative effects, along with their potential impact on depression and anxiety (Shtrygol et al., 2016).

3. Synthesis and Chemical Applications

- Key Intermediates in Drug Synthesis : Compounds like 4-(4-Iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, have been developed for large-scale production, showcasing the utility of these derivatives in pharmaceutical manufacturing (Fussell et al., 2012).

Eigenschaften

IUPAC Name |

4-[4-(4-methoxyphenyl)pyrazol-1-yl]piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19N3O/c1-19-15-4-2-12(3-5-15)13-10-17-18(11-13)14-6-8-16-9-7-14/h2-5,10-11,14,16H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQYNXHHAADRRCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CN(N=C2)C3CCNCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701231883 |

Source

|

| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[4-(4-Methoxyphenyl)-1H-Pyrazol-1-Yl]Piperidine | |

CAS RN |

902836-36-6 |

Source

|

| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-[4-(4-Methoxyphenyl)-1H-pyrazol-1-yl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701231883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 4-[4-(morpholinomethyl)phenyl]-4-oxobutyrate](/img/structure/B1324813.png)

![Ethyl 5-[4-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1324814.png)

![Ethyl 6-[4-(morpholinomethyl)phenyl]-6-oxohexanoate](/img/structure/B1324815.png)

![Ethyl 7-[4-(morpholinomethyl)phenyl]-7-oxoheptanoate](/img/structure/B1324816.png)

![Ethyl 8-[4-(morpholinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1324817.png)